4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-nitro-N-[2-(3-oxo-2H-quinoxalin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5S/c25-20-19(21-17-7-3-4-8-18(17)22-20)15-5-1-2-6-16(15)23-30(28,29)14-11-9-13(10-12-14)24(26)27/h1-12,19,23H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSQVQTWQUCGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)N=C3C=CC=CC3=N2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method includes the cyclization of o-phenylenediamine with a diketone to form the quinoxaline ring. This intermediate can then be further functionalized to introduce the nitro and sulfonamide groups.
Cyclization: o-Phenylenediamine reacts with a diketone under acidic conditions to form the quinoxaline ring.
Nitration: The quinoxaline intermediate is nitrated using a mixture of concentrated nitric and sulfuric acids.
Sulfonation: The nitrated quinoxaline is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical transformations.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Products may include quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted sulfonamides can be formed depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds, including 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that certain quinoxaline derivatives displayed strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies revealed that this compound could induce apoptosis in cancer cell lines. Specifically, it was found to inhibit cell proliferation in human breast cancer cells with an IC50 value significantly lower than many existing chemotherapeutic agents . The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Pain Management Applications
NaV1.7 Inhibition
Recent advancements have highlighted the role of sodium channel NaV1.7 as a target for pain management therapies. Compounds similar to this compound have been identified as selective inhibitors of NaV1.7, suggesting their potential use in treating neuropathic pain . The efficacy of these compounds in preclinical models indicates a promising avenue for developing new analgesics.
Synthetic Routes and Case Studies
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. A notable synthetic route includes the condensation of appropriate sulfonamides with quinoxaline derivatives under controlled conditions to enhance biological activity .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide is likely related to its ability to interact with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Quinoxaline/Heterocyclic Moieties
describes sulfonamide analogs (e.g., 1a-f) with a 3,4-dihydroquinazolin-2-yl group linked to a substituted benzene sulfonamide. While the core scaffold differs slightly (quinazoline vs. quinoxaline), these compounds share critical features:
- Electron-Withdrawing Groups : The nitro group in the target compound may confer stronger electron-withdrawing effects than methoxy (1c ) or ester (1f ) groups, influencing electronic distribution and binding kinetics.
Table 1: Structural and Functional Comparison of Sulfonamide Analogs
Heterocyclic Derivatives Targeting ROR-gamma
highlights compounds with a 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl group (e.g., ROR-gamma modulators). Though the heterocycle differs (benzoxazine vs. quinoxaline), both systems share:
- 3-Oxo-3,4-dihydro Motif: This moiety is critical for hydrogen bonding with biological targets, as seen in ROR-gamma modulation . The target compound’s quinoxaline-derived 3-oxo group may mimic this interaction.
Key Differences :
- Sulfonamide vs. Acetamide Linkage : The target compound’s sulfonamide group may enhance acidity and hydrogen-bonding capacity compared to acetamide-linked benzoxazines .
- Nitro Group vs. Piperidine Substitution : The nitro group in the target compound could confer oxidative stress-related toxicity risks, unlike the piperidine-substituted derivatives in , which prioritize metabolic stability .
Physicochemical and ADMET Properties
While direct data for the target compound is unavailable, comparisons with analogs suggest:
- Solubility : The nitro group may reduce aqueous solubility compared to methoxy or ester-substituted analogs (1c , 1f ) .
Biological Activity
4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide, a compound with the CAS number 927583-29-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a sulfonamide group and a quinoxaline moiety. The molecular formula is , with a molecular weight of 422.4 g/mol. Its structural characteristics suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 927583-29-7 |
| Molecular Formula | C20H14N4O5S |
| Molecular Weight | 422.4 g/mol |
The biological activity of this compound is hypothesized to involve multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit certain enzymes involved in metabolic pathways.
- Interaction with DNA : The quinoxaline structure is known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes.
- Calcium Channel Modulation : Similar compounds have shown effects on calcium channels, influencing vascular resistance and perfusion pressure in cardiac models .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated that derivatives of quinoxaline compounds can induce apoptosis in cancer cell lines such as MCF-7 and others .
- Cardiovascular Effects : In isolated rat heart models, related sulfonamides have been shown to decrease coronary resistance and perfusion pressure, suggesting potential applications in cardiovascular therapeutics .
Case Studies
- Anticancer Studies : A study evaluating the effects of similar compounds on MCF-7 breast cancer cells found that treatment with these compounds increased early apoptosis rates significantly compared to controls . The findings support the potential use of quinoxaline derivatives in cancer therapy.
- Cardiovascular Research : Another research effort focused on the impact of benzene sulfonamides on coronary resistance indicated that certain derivatives could modulate blood pressure through calcium channel interactions. This suggests therapeutic potential for managing hypertension .
Comparative Biological Activity
To better understand the activity of this compound, a comparison with other related compounds is useful:
| Compound | Biological Activity |
|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased coronary resistance |
| 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Moderate effect on perfusion pressure |
| 4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide | Variable effects on vascular resistance |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Quinoxaline Formation | o-Phenylenediamine, glyoxylic acid, HCl (reflux, 6h) | 65–75 | >90% |
| Sulfonylation | 4-Nitrobenzenesulfonyl chloride, DMF, 0–5°C, 12h | 50–60 | >85% |
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Use nitrogen atmosphere to prevent oxidation of intermediates .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Use a combination of analytical techniques:
Q. Common Pitfalls :
- Degradation during storage (store at –20°C in amber vials to prevent nitro group reduction ).
- Solvent residues in NMR; lyophilize samples before analysis.
Advanced: How can contradictions in biological activity data (e.g., IC50 variability) be resolved?
Methodological Answer:
Discrepancies often arise from assay conditions or compound stability. Follow these steps:
Dose-Response Reproducibility :
- Test multiple batches synthesized independently.
- Use standardized cell lines (e.g., HEK293 for kinase assays) .
Stability Profiling :
- Incubate the compound in assay buffers (pH 7.4, 37°C) and analyze degradation via LC-MS over 24h.
- Nitro groups may reduce to amines under reducing conditions (e.g., glutathione-rich environments) .
Target Engagement Studies :
- Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinity .
Q. Example Workflow :
| Assay | Condition | IC50 (µM) | Notes |
|---|---|---|---|
| Kinase Inhibition | Serum-free media | 0.5 ± 0.1 | Active |
| Kinase Inhibition | 10% FBS media | 5.2 ± 1.3 | Serum proteins reduce bioavailability |
Advanced: What experimental design strategies optimize synthesis yield and scalability?
Methodological Answer:
Adopt a Design of Experiments (DoE) approach:
Variables Screening :
Response Surface Methodology (RSM) :
- Optimize variables using a Central Composite Design (CCD). For example, vary reaction time (8–16h) and temperature (0–25°C) .
Flow Chemistry :
Q. Table 2: DoE Results for Sulfonylation Step
| Run | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 0 | 12 | 58 |
| 2 | 10 | 10 | 62 |
| 3 | 20 | 8 | 45 |
Q. Key Output :
- DFT Energy Profile : Nitro reduction requires ~25 kcal/mol activation energy, aligning with observed instability in reducing environments .
Advanced: What strategies resolve contradictions in spectroscopic data (e.g., ambiguous NOE correlations)?
Methodological Answer:
Dynamic NMR :
- Variable-temperature ¹H NMR (VT-NMR) to study conformational exchange (e.g., rotational barriers in sulfonamide groups) .
2D NMR Techniques :
- HSQC/HMBC : Assign quaternary carbons and confirm connectivity between quinoxaline and sulfonamide moieties .
Isotopic Labeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
